molecular formula C28H24F3N5O4 B12392522 Egfr-IN-81

Egfr-IN-81

カタログ番号: B12392522
分子量: 551.5 g/mol
InChIキー: WTZZJDHKIGPDFO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The preparation of Egfr-IN-81 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are designed to ensure high yield and purity, often involving multiple steps of synthesis, purification, and quality control .

化学反応の分析

Egfr-IN-81 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Egfr-IN-81 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR. In biology and medicine, this compound is utilized in cancer research to investigate its effects on cancer cell lines and its potential as a therapeutic agent. In the industry, it is used in the development of new drugs and therapies targeting EGFR .

作用機序

The mechanism of action of Egfr-IN-81 involves the inhibition of the epidermal growth factor receptor tyrosine kinase. This inhibition occurs by binding to the adenosine triphosphate-binding site of the enzyme, preventing its activation and subsequent signaling pathways. The molecular targets and pathways involved include the EGFR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival .

類似化合物との比較

Egfr-IN-81 can be compared with other similar compounds, such as gefitinib, erlotinib, afatinib, and osimertinib. These compounds also target the epidermal growth factor receptor but may differ in their potency, selectivity, and clinical applications. This compound is unique in its ability to inhibit both the wild-type EGFR and the L858R/T790M mutation with high potency .

Conclusion

This compound is a potent and selective inhibitor of the epidermal growth factor receptor, with significant applications in scientific research and potential therapeutic uses. Its unique properties and mechanism of action make it a valuable compound for studying EGFR inhibition and developing new cancer therapies.

特性

分子式

C28H24F3N5O4

分子量

551.5 g/mol

IUPAC名

2-[(2,6-dioxopiperidin-3-yl)amino]-1-[2-(4-hydroxyphenyl)ethyl]-N-[4-(trifluoromethyl)phenyl]benzimidazole-5-carboxamide

InChI

InChI=1S/C28H24F3N5O4/c29-28(30,31)18-4-6-19(7-5-18)32-25(39)17-3-11-23-22(15-17)34-27(33-21-10-12-24(38)35-26(21)40)36(23)14-13-16-1-8-20(37)9-2-16/h1-9,11,15,21,37H,10,12-14H2,(H,32,39)(H,33,34)(H,35,38,40)

InChIキー

WTZZJDHKIGPDFO-UHFFFAOYSA-N

正規SMILES

C1CC(=O)NC(=O)C1NC2=NC3=C(N2CCC4=CC=C(C=C4)O)C=CC(=C3)C(=O)NC5=CC=C(C=C5)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。